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Compound Name:
p-Fluoro Prasugrel-d4

(hydrochloride)

Cat. No.: B12417400

Get Quote

Prasugrel is a potent antiplatelet agent belonging to the thienopyridine class, which functions

as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[1][2] Like

other thienopyridines, prasugrel is a prodrug that requires in vivo metabolic activation to exert

its therapeutic effect, inhibiting platelet activation and aggregation.[1][3] It is clinically used to

reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome

(ACS) undergoing percutaneous coronary intervention (PCI).[2][4]

This guide focuses on a specific analog, p-Fluoro Prasugrel-d4 HCl. This molecule incorporates

two key modifications from the parent compound:

Positional Isomerism (p-Fluoro): The fluorine atom on the phenyl ring is shifted from the

ortho- (2-) position to the para- (4-) position. Such isomers are critical to study as they can

arise as process-related impurities during synthesis or be intentionally synthesized to explore

structure-activity relationships (SAR). The USP monograph for Prasugrel HCl lists 4-Fluoro

prasugrel as a potential impurity.[5]

Deuterium Labeling (-d4): Four hydrogen atoms are replaced by their stable isotope,

deuterium. Deuteration is a powerful strategy in pharmaceutical science. It can subtly alter a
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drug's metabolic profile, potentially improving pharmacokinetic properties by leveraging the

kinetic isotope effect (KIE) to slow metabolism at specific sites.[6][7] More commonly,

deuterated analogs serve as indispensable internal standards for quantitative bioanalytical

assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), enabling precise

measurement of the parent drug in biological matrices.

This document provides a comprehensive overview of the core chemical properties and

solubility profile of p-Fluoro Prasugrel-d4 HCl, offering foundational knowledge for researchers

in drug discovery, process chemistry, and clinical development. The data herein is synthesized

from published information on prasugrel and its analogs, providing a robust framework for

handling and experimentation.

Section 1: Chemical Identity and Physicochemical
Properties
The fundamental characteristics of a compound dictate its behavior in both chemical and

biological systems. While specific experimental data for the d4-labeled p-fluoro analog is not

publicly available, its properties can be reliably extrapolated from the parent Prasugrel HCl

molecule and related fluoro-isomers.

Chemical Structure:

The structure of p-Fluoro Prasugrel-d4 HCl is shown below. The deuterium atoms are

strategically placed on the tetrahydrothienopyridine ring system, a common site for metabolic

oxidation. This placement is exemplary for its use as an internal standard, as it is unlikely to be

lost during initial hydrolysis of the acetate ester but would be present during key metabolic

transformations.

Caption: Structure of p-Fluoro Prasugrel-d4 HCl.

Table 1: Physicochemical Properties of p-Fluoro Prasugrel-d4 HCl
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Property Value Source / Rationale

Systematic Name

5-[2-cyclopropyl-1-(4-

fluorophenyl)-2-

oxoethyl]-4,5,6,7-

tetrahydrothieno[3,2-c]pyridin-

2-yl-d4 acetate hydrochloride

Based on IUPAC nomenclature

for prasugrel analogs.[8]

CAS Number
1391053-98-7 (for non-

deuterated p-fluoro analog)
[9]

Molecular Formula C₂₀H₁₆D₄FNO₃S · HCl

Derived from Prasugrel

formula, substituting 4 H with

D.[1]

Molecular Weight ~413.93 g/mol

Calculated based on Prasugrel

HCl (409.90 g/mol )[10] + 4(D-

H) mass difference.

Appearance
White to off-white or pale

brown solid

Inferred from Prasugrel HCl

and its impurities.[2][8]

Storage

Store at 2–8 °C under an inert

atmosphere (Nitrogen or

Argon)

Recommended for

thienopyridines to prevent

degradation.[10]

Section 2: Comprehensive Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its

dissolution rate and subsequent bioavailability. Prasugrel is classified as a Biopharmaceutics

Classification System (BCS) Class II drug, characterized by low aqueous solubility and high

membrane permeability.[11] The solubility of p-Fluoro Prasugrel-d4 HCl is expected to follow a

similar profile, being highly dependent on pH.

Causality of pH-Dependent Solubility: The tetrahydrothienopyridine core contains a tertiary

amine, which has a pKa of approximately 5.1.[12] In acidic environments (pH < pKa), this

amine becomes protonated, forming a cationic species. This charged form interacts more

favorably with polar solvents like water, leading to a significant increase in aqueous solubility.
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Conversely, at neutral or basic pH (pH > pKa), the molecule exists predominantly in its neutral,

free base form, which is less soluble in water.

Published data for prasugrel HCl demonstrates this principle clearly: it is soluble at pH 2,

slightly soluble at pH 3-4, and practically insoluble at pH 6-7.5.[2] A graphical representation of

this relationship for the parent compound shows a dramatic drop in solubility as the pH

increases from 2 to 6.[11]

Solubility in Organic Solvents: Like the parent compound, p-Fluoro Prasugrel-d4 HCl is

expected to exhibit good solubility in polar organic solvents. This is essential for preparing

stock solutions for analysis and in vitro experiments.

Table 2: Expected Solubility of p-Fluoro Prasugrel-d4 HCl
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Solvent Expected Solubility
Rationale / Source for
Prasugrel HCl

Aqueous Buffers

0.1 N HCl (pH ~1.2) Soluble
Data for Prasugrel HCl shows

high solubility at low pH.[2][11]

Phosphate Buffer (pH 4.0) Slightly Soluble
Solubility decreases as pH

approaches the pKa.[2]

Phosphate Buffer (pH 7.4) Practically Insoluble

In its free base form, the

molecule has very low

aqueous solubility.[2]

Organic Solvents

Methanol Freely Soluble [4][13]

DMSO Soluble [14]

Acetonitrile Soluble

Used as a diluent and mobile

phase component in HPLC

methods.[15]

Ethanol / Propanol Slightly Soluble [4][13]

Diethyl Ether Practically Insoluble [4][13]

Ethyl Acetate Practically Insoluble [4][13]

Section 3: Chemical Stability and Degradation
Pathways
Understanding the chemical stability of a compound is paramount for ensuring the integrity of

experimental results and for defining appropriate storage and handling procedures. Studies on

prasugrel hydrochloride have revealed that it is susceptible to degradation through several

pathways.[16]

Hydrolysis: The acetate ester linkage is prone to hydrolysis, particularly under acidic or basic

conditions, yielding a desacetyl impurity.[17]
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Oxidation: The thienopyridine ring system is susceptible to oxidation. Forced degradation

studies using hydrogen peroxide (H₂O₂) and other oxidizing agents have identified several

oxidative degradants.[16][18]

Photodegradation: Exposure to light can lead to degradation, necessitating that the

compound be stored in light-resistant containers.[16]

Self-Validating Handling Protocol: To ensure the integrity of the compound, all stock solutions

should be prepared fresh in a suitable solvent like methanol or DMSO. For aqueous

experiments, the final dilution into buffer should be done immediately before use. If storage of

solutions is unavoidable, they should be kept at -20°C or below for short periods, and their

purity should be verified by a suitable analytical method (e.g., HPLC) before use.

Section 4: Key Experimental Protocols
The following protocols provide robust, step-by-step methodologies for characterizing the

solubility and purity of p-Fluoro Prasugrel-d4 HCl. These protocols are designed to be self-

validating by including system suitability and control checks.

Protocol 4.1: Determination of Kinetic Aqueous Solubility via the Shake-Flask Method

This protocol determines the solubility of the compound in various pH buffers, a critical

parameter for designing in vitro assays and formulation strategies.
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Phase 1: Preparation

Phase 2: Equilibration

Phase 3: Sample Processing

Phase 4: Analysis & Quantification

1. Prepare pH buffers
(e.g., pH 2.0, 4.5, 7.4)

2. Add excess solid compound
to 1.5 mL vials for each buffer

3. Add 1 mL of the
corresponding buffer to each vial

4. Seal vials and place
in a shaker/incubator

5. Shake at 25°C or 37°C
for 24 hours to reach equilibrium

6. Centrifuge vials at >10,000g
to pellet undissolved solid

7. Carefully collect supernatant
(avoiding solid particles)

8. Filter supernatant through
a 0.22 µm syringe filter

10. Dilute filtered samples
into the analysis range

9. Prepare calibration standards
in a suitable organic solvent

11. Analyze standards and samples
by validated HPLC-UV method

12. Calculate concentration (mg/mL)
from the calibration curve

Click to download full resolution via product page

Caption: Workflow for Shake-Flask Solubility Determination.
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Protocol 4.2: Purity and Stability Assessment via Reverse-Phase HPLC

This method is essential for confirming the purity of the starting material and for monitoring its

stability over time or under stress conditions. The choice of parameters is based on established

methods for prasugrel.[15][17]

Chromatographic System:

Column: C8 or C18 column (e.g., Zorbax XDB C8, 150 x 4.6 mm, 3.5 µm).[17] The C8

provides good retention and peak shape for this type of molecule.

Mobile Phase A: 0.05 M Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.[17]

This pH ensures the analyte is protonated and reduces peak tailing.

Mobile Phase B: Acetonitrile.

Gradient: Isocratic elution with 40:60 (v/v) A:B.

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection: UV at 210 nm or 250 nm.[8][15]

Standard and Sample Preparation:

Diluent: Acetonitrile/Water (70:30 v/v).

Standard Solution: Prepare a stock solution of p-Fluoro Prasugrel-d4 HCl at 1 mg/mL in

diluent. Create a working standard at ~200 µg/mL.

Sample Solution: Prepare the sample to be tested at a target concentration of ~200 µg/mL

in diluent.

System Suitability Test (SST):

Rationale: The SST is a self-validating step to ensure the chromatographic system is

performing correctly before analyzing samples.
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Procedure: Inject the standard solution five times.

Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤

2.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5.

Analysis:

Inject the standard and sample solutions.

Calculate the purity of the sample by area percent. For stability studies, compare the peak

area of the main peak to its initial value and observe for the appearance of new

degradation peaks.

Conclusion
p-Fluoro Prasugrel-d4 HCl is a specialized chemical tool of significant value to pharmaceutical

researchers. Its properties are largely governed by the core thienopyridine structure, exhibiting

pH-dependent aqueous solubility and susceptibility to hydrolytic and oxidative degradation. The

para-fluoro substitution makes it a relevant compound for impurity profiling and SAR studies,

while the deuterium labeling renders it an ideal internal standard for sensitive bioanalytical

methods. The protocols and data synthesized in this guide provide a foundational framework

for its effective use, ensuring that researchers can proceed with confidence in the integrity and

handling of this important research compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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